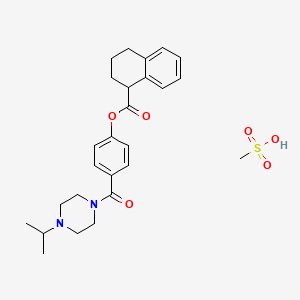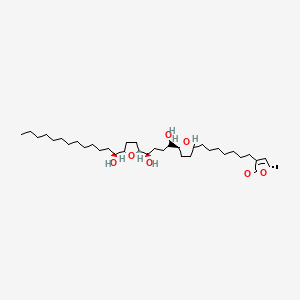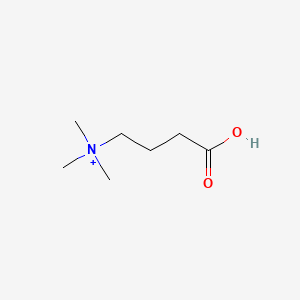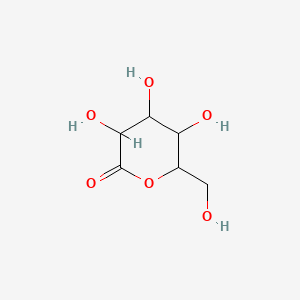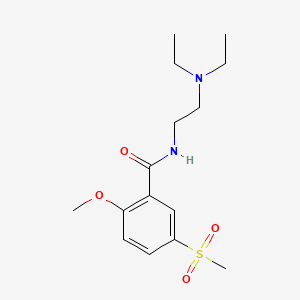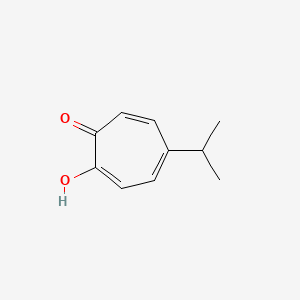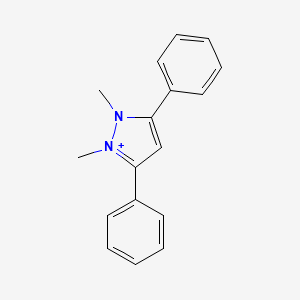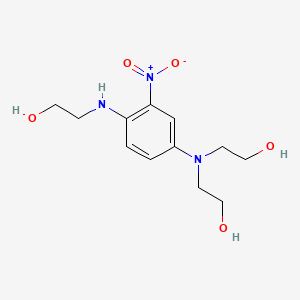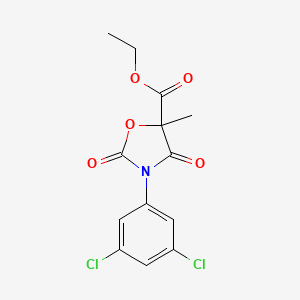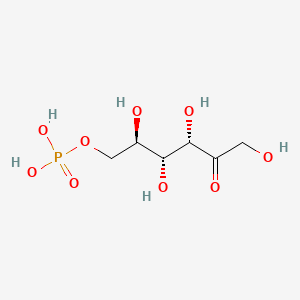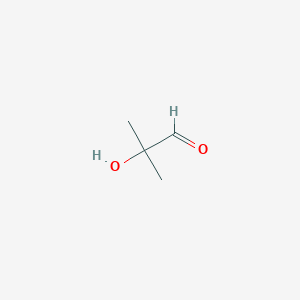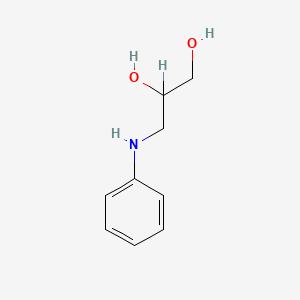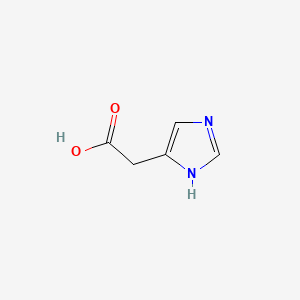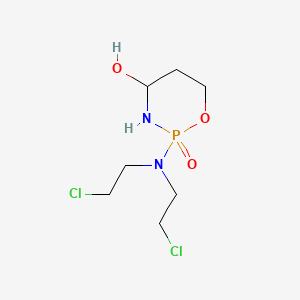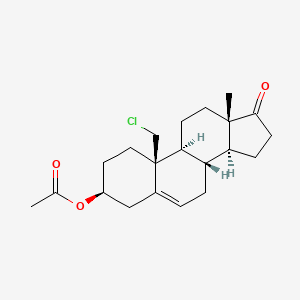
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate is a steroid ester.
Aplicaciones Científicas De Investigación
Synthesis of Pregenoic Acid Derivatives :
- The research by Wicha & Bal (1977) explored the synthesis of pregnenoic acid derivatives, where 3beta-Hydroxyandrost-5-en-17-one acetate was converted into various compounds resembling prostaglandins. This showcases its role in the synthesis of biologically significant molecules.
Investigating Electrophilic Addition Reactions :
- Ruddock & Reese (1999) investigated how substituents like 19 ester functionalities affect electrophilic addition reactions in delta5-steroids, using derivatives of 3beta-acetoxyandrost-5-en-17-one. Their findings provide insight into the reactivity of such steroids in different chemical conditions (Ruddock & Reese, 1999).
Aromatase Inhibition :
- Numazawa et al. (2002) highlighted the synthesis and molecular modeling of 4beta,19-dihydroxyandrost-5-en-17-one, demonstrating its effectiveness as an aromatase inhibitor. This study opens avenues for its potential application in hormone-dependent diseases (Numazawa et al., 2002).
Preparation of Steroidal Derivatives for Biological Activity Studies :
- A study by Winter Ms, Deber Cm, & Szpilfogel Sa (1959) focused on synthesizing derivatives of 19-nortestosterone, which is structurally related to 19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate. This research provided insights into the correlation between structure and biological activity in this steroid series (Winter Ms et al., 1959).
Development of Haptens for Immunoassays :
- Pouzar, Slavíková, & C̆erný (1998) synthesized a compound derived from a 19-hydroxyandrost-5-ene structure for use as a hapten in immunoassays, demonstrating its application in biochemical assay development (Pouzar et al., 1998).
Investigating Steroid Biosynthesis Pathways :
- The synthesis of 16alpha-hydroxyandrost-4-ene-3,17,19-trione by Numazawa et al. (1990) from a similar steroid structure highlights its role in studying the biosynthesis of estrogens, potentially contributing to understanding hormonal pathways (Numazawa et al., 1990).
Formation of Steroid Dimers :
- Research by Templeton, Majgier-Baranowska, & Marat (2000) on steroid dimer formation, involving the reduction of a structurally related steroid, contributes to understanding complex steroid synthesis mechanisms (Templeton et al., 2000).
Propiedades
Número CAS |
5885-23-4 |
|---|---|
Nombre del producto |
19-Chloro-3beta-hydroxyandrost-5-en-17-one acetate |
Fórmula molecular |
C21H29ClO3 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10S,13S,14S)-10-(chloromethyl)-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-13(23)25-15-7-10-21(12-22)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,15-18H,4-12H2,1-2H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
Clave InChI |
SIBJPHIFXVTUQA-JPRZGNOKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)CCl |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CCl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



